chemical structure analysis of N-ethyl-3-(pyridin-2-yloxy)benzamide
chemical structure analysis of N-ethyl-3-(pyridin-2-yloxy)benzamide
An In-Depth Technical Guide to the Structural Elucidation of N-ethyl-3-(pyridin-2-yloxy)benzamide
Abstract
This technical guide provides a comprehensive, multi-faceted protocol for the complete , a molecule possessing a unique combination of a benzamide core, a pyridine ring, and an ether linkage. This document is designed for researchers, scientists, and drug development professionals who require robust, verifiable methods for structural confirmation and purity assessment. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying scientific rationale for a multi-technique approach, ensuring data integrity and trustworthiness. The guide details the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in a definitive structural assignment.
Introduction: The Molecular Challenge
N-ethyl-3-(pyridin-2-yloxy)benzamide is a complex organic molecule that incorporates several key chemical moieties: a substituted benzene ring, a secondary amide, an ethyl substituent, an ether linkage, and a pyridine ring. Pyridine and its derivatives are foundational in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] Similarly, the benzamide structure is a prevalent scaffold in many pharmaceutical agents.[3][4] The precise arrangement and connectivity of these components are paramount, as minute structural variations can drastically alter a compound's pharmacological, toxicological, and physicochemical properties.[5]
The imperative for unambiguous structural verification cannot be overstated. In drug discovery and development, an erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and temporal losses. This guide, therefore, presents a self-validating analytical workflow designed to provide orthogonal and confirmatory data, ensuring the highest degree of confidence in the final structural elucidation.[6]
The Analytical Triad: A Strategy for Unambiguous Confirmation
No single analytical technique can definitively characterize a novel molecule of this complexity. A robust analysis relies on the integration of data from multiple, complementary methods. This "analytical triad"—Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy—provides a holistic view of the molecule, from its elemental composition to its intricate atomic connectivity.
The workflow begins with Mass Spectrometry to determine the molecular weight, followed by IR Spectroscopy to identify the functional groups present. Finally, NMR Spectroscopy provides the detailed carbon-hydrogen framework and connectivity map.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
3.1 Core Principle: From Molecule to Ion Mass spectrometry provides the most direct evidence of a compound's molecular weight. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion. For a molecule like N-ethyl-3-(pyridin-2-yloxy)benzamide, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly corresponding to the molecular weight.
3.2 Experimental Protocol: High-Resolution ESI-MS
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Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.
3.3 Data Interpretation: The Molecular Ion Peak The primary goal is to identify the [M+H]⁺ peak. The calculated monoisotopic mass of N-ethyl-3-(pyridin-2-yloxy)benzamide (C₁₄H₁₄N₂O₂) is 242.1055 g/mol . The high-resolution MS data should yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), providing strong evidence for the correct elemental formula.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₄H₁₅N₂O₂]⁺ | 243.1128 |
| [M+Na]⁺ | [C₁₄H₁₄N₂O₂Na]⁺ | 265.0947 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
4.1 Core Principle: Molecular Vibrations IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending) of its chemical bonds.[7] It is an exceptionally powerful and rapid technique for confirming the presence of key functional groups, which act as "fingerprints" for the molecule's core structure.[6]
4.2 Experimental Protocol: FT-IR with ATR
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Sample Preparation: No extensive preparation is needed. Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
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Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
4.3 Data Interpretation: Characteristic Absorption Bands The IR spectrum provides clear, confirmatory evidence for the essential functional groups within N-ethyl-3-(pyridin-2-yloxy)benzamide.
Table 2: Key IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |
|---|---|---|---|
| Secondary Amide | N-H Stretch | 3300 - 3500 | Confirms the presence of the amide N-H bond. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Indicates the C-H bonds on the benzene and pyridine rings. |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Corresponds to the ethyl group (CH₂ and CH₃). |
| Amide Carbonyl | C=O Stretch | 1630 - 1680 | Strong, sharp peak confirming the amide I band. |
| Aromatic Rings | C=C Stretch | 1400 - 1600 | Multiple sharp bands characteristic of the aromatic systems. |
| Aryl Ether | C-O Stretch | 1200 - 1270 | Asymmetric C-O-C stretch, evidence for the ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[6] It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the precise mapping of atomic connectivity.
5.1 Protocol: ¹H and ¹³C NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the amide N-H proton, allowing for its observation.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.[6]
5.2 Data Interpretation: Assembling the Puzzle The combination of chemical shift (position), integration (area), and multiplicity (splitting pattern) in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allows for the complete assignment of the structure.
Table 3: Predicted ¹H NMR Data for N-ethyl-3-(pyridin-2-yloxy)benzamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.5 | t (triplet) | 1H | Amide N-H | Coupled to the adjacent CH₂ of the ethyl group. |
| ~8.2 | dd | 1H | Pyridine H-6 | Deshielded by adjacent nitrogen. |
| ~7.9 | m | 1H | Pyridine H-4 | Aromatic region. |
| ~7.8 - 7.2 | m | 5H | Benzene H's, Pyridine H-5 | Overlapping aromatic signals. |
| ~7.1 | d | 1H | Pyridine H-3 | Aromatic region. |
| ~3.3 | q (quartet) | 2H | Ethyl CH₂ | Coupled to both the N-H and the CH₃ group. |
| ~1.1 | t (triplet) | 3H | Ethyl CH₃ | Coupled to the adjacent CH₂ group. |
Table 4: Predicted ¹³C NMR Data for N-ethyl-3-(pyridin-2-yloxy)benzamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166 | Amide C=O | Characteristic carbonyl chemical shift. |
| ~163 | Pyridine C-2 (C-O) | Deshielded due to attachment to both N and O. |
| ~155 | Benzene C-3 (C-O) | Deshielded due to ether oxygen attachment. |
| ~148 | Pyridine C-6 | Deshielded due to proximity to nitrogen. |
| ~140 | Pyridine C-4 | Aromatic carbon. |
| ~135 | Benzene C-1 (C-C=O) | Quaternary carbon attached to the amide group. |
| ~130 - 115 | Benzene & Pyridine C's | Remaining aromatic carbons. |
| ~35 | Ethyl CH₂ | Aliphatic carbon attached to nitrogen. |
| ~15 | Ethyl CH₃ | Aliphatic carbon. |
Data Synthesis: Achieving Structural Consensus
The final step is to integrate the data from all three techniques.
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MS confirms the molecular formula (C₁₄H₁₄N₂O₂).
-
IR confirms the presence of the key functional groups : an N-H bond, a C=O (amide) group, an ether linkage, and aromatic rings.
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NMR provides the definitive connectivity :
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The ¹³C NMR shows 14 distinct carbon signals (or fewer if there is symmetry), matching the molecular formula.
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The ¹H NMR shows signals corresponding to all non-exchangeable protons. The integration values (1H, 1H, 5H, 1H, 2H, 3H) sum to the expected 13 protons (plus the amide proton), and the splitting patterns (triplets, quartets, multiplets) confirm the ethyl group and the arrangement of protons on the aromatic rings.
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When the data from all three techniques are consistent and fully explain the proposed structure of N-ethyl-3-(pyridin-2-yloxy)benzamide, the structural elucidation is considered complete and trustworthy. For absolute proof of stereochemistry and conformation in the solid state, single-crystal X-ray crystallography would be the ultimate technique, should a suitable crystal be obtained.[8]
Conclusion
The structural analysis of N-ethyl-3-(pyridin-2-yloxy)benzamide requires a systematic and multi-faceted analytical approach. By synergistically employing Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, a researcher can move from a proposed structure to a confirmed molecular entity with an exceptionally high degree of confidence. The protocols and interpretive guidelines presented in this document establish a self-validating workflow that ensures scientific integrity, which is the bedrock of all successful research and development endeavors.
References
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- ResearchGate. (2016).
- TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES.
- Graul, A. et al. (2018).
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